molecular formula C10H13O3P B14097800 Methyl 4-(dimethylphosphoryl)benzoate

Methyl 4-(dimethylphosphoryl)benzoate

Cat. No.: B14097800
M. Wt: 212.18 g/mol
InChI Key: PPETUPHNENHEHE-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylphosphoryl)benzoate is an organic compound with the molecular formula C10H13O3P and a molecular weight of 212.18 g/mol . It is an ester derivative of benzoic acid, characterized by the presence of a dimethylphosphoryl group attached to the benzene ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(dimethylphosphoryl)benzoate can be synthesized through the esterification of 4-(dimethylphosphoryl)benzoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to minimize waste and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylphosphoryl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(dimethylphosphoryl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(dimethylphosphoryl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The dimethylphosphoryl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the dimethylphosphoryl group.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.

    Vinyl benzoate: Contains a vinyl group attached to the benzoate moiety.

Uniqueness

Methyl 4-(dimethylphosphoryl)benzoate is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H13O3P

Molecular Weight

212.18 g/mol

IUPAC Name

methyl 4-dimethylphosphorylbenzoate

InChI

InChI=1S/C10H13O3P/c1-13-10(11)8-4-6-9(7-5-8)14(2,3)12/h4-7H,1-3H3

InChI Key

PPETUPHNENHEHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)P(=O)(C)C

Origin of Product

United States

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